molecular formula C14H14ClNS B1598447 5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine CAS No. 55157-56-7

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

Cat. No. B1598447
CAS RN: 55157-56-7
M. Wt: 263.8 g/mol
InChI Key: KNSFITOKRGUJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine, commonly known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer’s disease (AD). TTP488 belongs to the class of compounds known as small molecule antagonists of the receptor for advanced glycation end products (RAGE).

Scientific Research Applications

Genetic Research

PCR-5325 plays a crucial role in genetic research, particularly in the amplification of tiny fragments of DNA. This capability enables techniques such as southern or northern blot hybridization, even with minimal sample material. It’s instrumental in studying gene expression patterns, where cells or tissues are analyzed at different stages to check for the expression of a specific gene. Quantitative PCR (qPCR) can be used to quantitate the level of gene expression, aiding in the understanding of genetic mutations and their consequences .

Medicine

In the medical field, PCR-5325 has triggered valuable developments across various disciplines. It augments traditional methods of DNA cloning by amplifying tiny DNA segments for introduction into a vector. By altering the PCR protocol, site-directed or general mutations can be achieved in the DNA fragment of interest, which is essential for understanding genetic diseases and developing targeted therapies .

Microbiology

PCR-5325 is a highly valuable technique in microbiology, allowing for the detection and study of organisms such as Mycobacterium tuberculosis. Genotyping with PCR-5325 enables early identification and treatment, which greatly impacts public health monitoring. It’s a powerful tool for organism detection and plays a significant role in the study of infectious diseases .

Virology

In virology, PCR-5325 helps detect and characterize the nucleic acids of viruses, enabling comprehensive viral characterization and a greater understanding of virus behavior during infection. This understanding is crucial for clinical treatment and enhances further research on viruses. For instance, PCR-5325 is used to detect HIV infection at an early phase, even before antibodies are formed, which is also useful for screening blood samples collected for donation .

Molecular Cloning

PCR-5325 is extensively used in molecular cloning, a process that has transformed biological sciences. It allows for the assembly of new DNA sequences, facilitating multistep cloning procedures. The use of PCR primers, wherein compatible restriction enzyme sites are embedded, effectively solves the problem of incompatible or absent restriction sites, making the cloning process fast and efficient .

Clinical Applications

The development of PCR-5325 from traditional PCR to quantitative and next-generation digital PCR has made it a powerful tool in life sciences and medicine. Its applications for infectious diseases include specific or broad-spectrum pathogen detection, assessment, and surveillance of emerging infections, and early detection of biological threats. This versatility makes PCR-5325 indispensable in clinical diagnostics and research .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS/c15-13-3-1-11(2-4-13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSFITOKRGUJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203668
Record name PCR-5325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

CAS RN

55157-56-7
Record name PCR-5325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PCR-5325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PCR-5325
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN7OS25243
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.